- β-Cyclodextrin mediated regioselective photo-Reimer-Tiemann reaction of phenolsJournal of Molecular Catalysis A: Chemical, 1998, 130(3),,
Cas no 95-01-2 (2,4-Dihydroxybenzaldehyde)
2,4-Dihydroxybenzaldehyde structure
2,4-Dihydroxybenzaldehyde Properties
Names and Identifiers
-
- 2,4-Dihydroxybenzaldehyde
- beta-Resorcylaldehyde
- 2,4,6-TRIPHENYL-S-TRIAZINE
- 2,4-dihydroxy-benzaldehyde
- 2,4-Dihydroxybenzene carbonal
- 4-Formylresorcinol
- 4-Hydroxysalicylaldehyde
- Benzaldehyde,2,4-dihydroxy
- ethyl 7-hydroxycoumarin-3-carboxylate
- p-hydroxysalicylic aldehyde
- resorcialdehyde
- β-Resorcylaldehyde
- Benzaldehyde, 2,4-dihydroxy-
- beta-Resorcaldehyde
- beta-Resorcinaldehyde
- beta-Resorcylic aldehyde
- 2,4-Dihydroxybenzenecarbonal
- Salicylaldehyde, 4-hydroxy-
- 4-Hydroxysalicyladehyde
- 2,4-Dihydroxybenzaldehyd
- beta-Rosorcaldehyde
- .beta.-Resorcylaldehyde
- .beta.-Resorcaldehyde
- .beta.-Resorcinaldehyde
- .beta.-Resorcylic aldehyde
- 2,4-Dihydroxybenzaldehyde (ACI)
- β-Resorcylaldehyde (6CI, 8CI)
- 2,4-Dihydroxybezaldehyde
- 2,4-Dihydroxysalicylaldehyde
- 4-Formylbenzene-1,3-diol
- 6-Formylresorcinol
- NC 012
- NSC 8690
- β-Resorcaldehyde
- β-Resorcinaldehyde
- β-Resorcylic aldehyde
- BETA-RESORCYLADLEHYDE
- á-resorcylaldehyde
- 2,4-DIHYDROXYLBENZALDEHYDE
- 2,4-Dihydroxybenzaldehyde,98%
- 4-Dihydroxybenzaldehyde
- 2,4-Dihydroxybenzald
- b-resorcylaldehyde
- NSC8690
- 4-08-00-01753 (Beilstein Handbook Reference)
- b-Resorcinaldehyde
- NSC-8690
- NS00040433
- BRN 0878548
- 2,4-bis(oxidanyl)benzaldehyde
- DIHYDROXYBENZALDEHYDE, 2,4-
- HMS2270K22
- AKOS000118990
- 95-01-2
- A934060
- EN300-21460
- .BETA.-RESORCYLALDEHYDE [MI]
- 2,4-dihydroxyl benzaldehyde
- InChI=1/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10
- BDBM50140239
- SMR000639137
- AI3-24367
- MLS001076174
- UNII-772JOF6LZS
- MFCD00011686
- 24-Dihydroxybenzaldehyde
- CHEMBL243587
- Resorcinal
- AC-24172
- Q27121977
- A845149
- b-Resorcaldehyde
- FT-0610123
- A-Resorcylaldehyde
- CS-W007539
- 772JOF6LZS
- F11148
- 2,4-Dihydroxybenzaldehyde, Vetec(TM) reagent grade, 98%
- 2,4dihydroxybenzaldehyde
- 2,4-dihydroxy benzaldehyde
- 2,4-Dihydroxybenzaldehyde, 98%
- SY007063
- F1995-0226
- SCHEMBL93513
- Z104497974
- EINECS 202-383-1
- D0564
- STR01512
- AMY25823
- PD158252
- 2,4 dihydroxybenzaldehyde
- Beta-resorcyl aldehyde
- 2,4,-dihydroxybenzaldehyde
- HY-W007539
- AP-065/40195541
- b-Resorcylic aldehyde
- DTXSID8021806
- 2,4-dihydoxy-benzaldehyde
- NCGC00247446-01
- 2,4-Dihyroxybenzaldehyde
- W-100175
- CHEBI:50198
- STK299744
- BBL012171
- DTXCID101806
- DB-027606
- +Expand
-
- MFCD00011686
- IUNJCFABHJZSKB-UHFFFAOYSA-N
- 1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H
- O=CC1C(O)=CC(O)=CC=1
- 878548
Computed Properties
- 138.03200
- 2
- 3
- 1
- 138.031694
- 10
- 124
- 0
- 0
- 0
- 0
- 0
- 1
- 1.5
- 12
- 0
- 57.5
Experimental Properties
- 0.91030
- 57.53000
- 8156
- 1.4600 (estimate)
- dissolution
- 220-228 °C/22 mmHg(lit.)
- 135-137 °C (lit.)
- 220℃/22mm
- DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)
- Off white to brownish yellow powder.
- Stable. May be air sensitive. Combustible. Incompatible with strong oxidizing agents.
- It is easily soluble in ethanol, diethyl ether, chloroform and glacial acetic acid, and slightly soluble in cold benzene.
- Air Sensitive
- 7.56±0.18(Predicted)
- 1.2667 (rough estimate)
2,4-Dihydroxybenzaldehyde Security Information
- GHS07
- VH3600000
- 3
- S26-S36-S37/39
- I; II; III
- R22; R36/37/38
- Xn
- NONH for all modes of transport
- H302,H315,H319,H335
- P261,P305+P351+P338
- warning
- Inert atmosphere,2-8°C
- 22-36/37/38
- Warning
- Yes
2,4-Dihydroxybenzaldehyde Customs Data
- 29124900
-
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2,4-Dihydroxybenzaldehyde Price
2,4-Dihydroxybenzaldehyde Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; rt; 1 h, rt
1.2 30 min, rt; 1 h
1.2 30 min, rt; 1 h
Reference
- Fast preparation method of aromatic aldehydes from carbazole and hydroxyaromatic derivatives under microwave irradiationModern Polymeric Materials for Environmental Applications, 2006, 129, 129-132,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ; 1 h, 65 °C
Reference
- A new method for the fast preparation of aromatic aldehydes from carbazole and hydroxyaromatic derivativesInternational Electronic Conferences on Synthetic Organic Chemistry, 2004, 1105, 1105-1108,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Water
Reference
- Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reactionSynthetic Communications, 1996, 26(3), 603-10,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether
Reference
- Hydrogen cyanide. VI. Mechanism of Gattermann's hydrogen cyanide aldehyde synthesisJournal of the Chemical Society, 1936, 184, 184-5,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Solvents: Chloroform ; 1 h, rt; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ; 1 h, reflux
Reference
- The Use of Solid-Phase Supported 1-N-Piperazine-4-N-carboxaldehyde in Vilsmeier ReactionsJournal of Combinatorial Chemistry, 2004, 6(2), 270-274,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ; 3 - 6 h, rt
Reference
- Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherateSynthetic Communications, 2013, 43(1), 26-33,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 5 h, reflux
Reference
- NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural productsSynthetic Communications, 2009, 39(11), 1949-1956,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Magnesium oxide ; 15 min
Reference
- Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditionsNew Journal of Chemistry, 2018, 42(6), 4590-4595,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; 240 h, reflux; reflux → rt
Reference
- Polymer bound transition metal complexes for catalytic oxidation of cyclohexene with molecular oxygenChinese Journal of Reactive Polymers, 2007, 16(1-2), 66-71,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 1 h, < 30 °C; 30 °C → -7 °C
1.2 Solvents: Acetonitrile ; -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium thiosulfate ; 30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C
1.2 Solvents: Acetonitrile ; -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium thiosulfate ; 30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C
Reference
- Synthesis of 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid methyl esterHuagong Jishu Yu Kaifa, 2010, 39(4), 10-11,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Solvents: Acetonitrile
1.2 Reagents: Phosphorus oxychloride
1.3 Solvents: Water
1.2 Reagents: Phosphorus oxychloride
1.3 Solvents: Water
Reference
- Enantioselective acylation of 2-hydroxymethyl-2,3-dihydrobenzofurans catalyzed by lipase from Pseudomonas cepacia (Amano PS) and total stereoselective synthesis of (-)-(R)-MEM-protected arthrographolTetrahedron: Asymmetry, 2000, 11(16), 3375-3393,
Synthetic Circuit 20
2,4-Dihydroxybenzaldehyde Raw materials
- Carbonocyanidimidic amide, methyl-
- Benzenemethanaminium, 2,4-dihydroxy-N,N-dimethyl-, chloride (1:1)
- Vinylbenzyl Chloride, Mixture of 2, 3- and 4-isomers (Stabilized with TBC)
- Di-Ac-2,4-Dihydroxybenzaldehyde
- 2,4-Dimethoxybenzaldehyde
- Benzaldehyde, 2,4-bis[(3-methyl-2-butenyl)oxy]-
- 2-Hydroxy-4-methoxybenzaldehyde
2,4-Dihydroxybenzaldehyde Preparation Products
2,4-Dihydroxybenzaldehyde Suppliers
atkchemica
Gold Member
Audited Supplier
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
CL18046
in Stock
1g/5g/10g/100g
95%+
Wednesday, 27 November 2024 17:40
discuss personally
2,4-Dihydroxybenzaldehyde Related Literature
-
P. S. Hariharan,Savarimuthu Philip Anthony RSC Adv. 2014 4 41565
-
Gyandshwar Kumar Rao,Arun Kumar,Bharat Kumar,Dinesh Kumar,Ajai Kumar Singh Dalton Trans. 2012 41 1931
-
Seung-Heon Lee,Mojca Jazbinsek,Christoph P. Hauri,O-Pil Kwon CrystEngComm 2016 18 7180
-
4. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573
-
Sylvain Debieu,Anthony Romieu Org. Biomol. Chem. 2015 13 10348
-
Jana Pisk,Ivica ?ilovi?,Tomica Hrenar,Danijela Cvijanovi?,Gordana Pavlovi?,Vi?nja Vrdoljak RSC Adv. 2020 10 38566
-
Angel H. Romero,Ivan E. Romero,Lourdes Gotopo,Gustavo Cabrera,Hugo Cerecetto Mol. Syst. Des. Eng. 2023 8 358
-
Majid?M. Heravi,Vahideh Zadsirjan,Hoda Hamidi,Parvin Hajiabbas Tabar Amiri RSC Adv. 2017 7 24470
-
Cheng Chen,Yu-Xia Wang,Song-Bo Li,Qiong-You Wu New J. Chem. 2022 46 12711
-
Hanem M. Gad,S. M. El Rayes,Ehab A. Abdelrahman RSC Adv. 2022 12 19209
95-01-2 (2,4-Dihydroxybenzaldehyde) Related Products
- 139-85-5(3,4-Dihydroxybenzaldehyde)
- 487-70-7(2,4,6-Trihydroxybenzaldehyde)
- 99-50-3(3,4-Dihydroxybenzoic acid)
- 387-46-2(2,6-Dihydroxybenzaldehyde)
- 613-84-3(2-Hydroxy-5-methylbenzaldehyde)
- 708-06-5(2-Hydroxy-1-naphthaldehyde)
- 1194-98-5(2,5-Dihydroxybenzaldehyde)
- 2144-08-3(2,3,4-Trihydroxybenzaldehyde)
- 2233-18-3(3,5-Dimethyl-4-hydroxybenzaldehyde)
- 6248-20-0(2,4-Dihydroxy-3-methylbenzaldehyde)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
99%
1kg
176.0